molecular formula C15H11BrF4N4O2 B10973145 [3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl][5-(3-bromophenyl)-1H-pyrazol-3-yl]methanone

[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl][5-(3-bromophenyl)-1H-pyrazol-3-yl]methanone

Cat. No.: B10973145
M. Wt: 435.17 g/mol
InChI Key: OEPNUDXEKAOWHZ-UHFFFAOYSA-N
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Description

  • Preparation Methods

      Industrial Production: Information on large-scale industrial production methods is scarce. research laboratories often prepare it through custom syntheses.

  • Chemical Reactions Analysis

      Reactivity: The compound likely undergoes various reactions due to its functional groups.

      Common Reagents and Conditions: While precise details are lacking, typical reagents include Lewis acids, bases, and oxidizing agents.

      Major Products: These reactions may yield derivatives with altered functional groups or substitution patterns.

  • Scientific Research Applications

      Chemistry: Researchers explore its reactivity, stability, and applications in organic synthesis.

      Biology: Investigate its interactions with biological molecules (e.g., enzymes, receptors).

      Medicine: Potential pharmaceutical applications, such as drug design or targeting specific pathways.

      Industry: Possible use as a building block for novel materials or agrochemicals.

  • Mechanism of Action

      Targets: The compound likely interacts with specific proteins, enzymes, or receptors.

      Pathways: It may modulate cellular processes, signaling cascades, or metabolic pathways.

  • Comparison with Similar Compounds

      Uniqueness: Highlight its distinctive features (e.g., trifluoromethyl substitution, bromophenyl group).

      Similar Compounds: Explore related pyrazoles, considering their substituents and reactivity.

    Properties

    Molecular Formula

    C15H11BrF4N4O2

    Molecular Weight

    435.17 g/mol

    IUPAC Name

    [3,5-bis(difluoromethyl)-5-hydroxy-4H-pyrazol-1-yl]-[3-(3-bromophenyl)-1H-pyrazol-5-yl]methanone

    InChI

    InChI=1S/C15H11BrF4N4O2/c16-8-3-1-2-7(4-8)9-5-10(22-21-9)13(25)24-15(26,14(19)20)6-11(23-24)12(17)18/h1-5,12,14,26H,6H2,(H,21,22)

    InChI Key

    OEPNUDXEKAOWHZ-UHFFFAOYSA-N

    Canonical SMILES

    C1C(=NN(C1(C(F)F)O)C(=O)C2=CC(=NN2)C3=CC(=CC=C3)Br)C(F)F

    Origin of Product

    United States

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